4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid
Description
Properties
CAS No. |
81008-11-9 |
|---|---|
Molecular Formula |
C10H9BrO4 |
Molecular Weight |
273.08 g/mol |
IUPAC Name |
4-(4-bromophenyl)-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C10H9BrO4/c11-7-3-1-6(2-4-7)8(12)5-9(13)10(14)15/h1-4,9,13H,5H2,(H,14,15) |
InChI Key |
ADUIVVOYSJOWHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(C(=O)O)O)Br |
Origin of Product |
United States |
Preparation Methods
Microwave-Assisted Aldol Condensation
A microwave-assisted synthesis method has been developed for preparing 4-oxo-2-butenoic acids, which can be adapted for halogen-substituted derivatives like 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid. The procedure involves aldol condensation of glyoxylic acid with substituted acetyl derivatives under acidic conditions.
- Reagents: Glyoxylic acid monohydrate, acetyl derivative, and p-toluenesulfonic acid (TsOH).
- Solvent: Dioxane.
- Temperature: 160°C.
- Duration: 1 hour.
- Microwave Mode: Low absorption mode with stirring at 600 rpm.
- Dissolve the acetyl derivative (1 eq.), glyoxylic acid monohydrate (3 eq.), and TsOH monohydrate (1 eq.) in dioxane (2.5 mL per mmol).
- Heat the mixture in a microwave vial sealed with an aluminum crimp cap.
- After completion, add 2 M HCl aqueous solution to quench the reaction.
- Extract the product using dichloromethane (CH₂Cl₂) and dry over magnesium sulfate.
- Purify via vacuum removal of solvent.
Yield: Good to excellent yields depending on substrate properties such as electronic effects and steric hindrance.
Mercury(II) Chloride Catalyzed Reduction
This method synthesizes This compound by reduction using mercury(II) chloride and zinc in an aqueous medium.
- Reagents: Zinc, mercury(II) chloride, concentrated hydrochloric acid (HCl), water, and toluene.
- Temperature: Reflux at 100°C.
- Duration: 24 hours.
- Stir zinc (13 g, 200 mmol) and mercury chloride (1 g, 480 mmol) with water (10 mL) and concentrated HCl (0.6 mL) for five minutes.
- Decant the liquid and add toluene (20 mL), concentrated HCl (20 mL), and water (8 mL).
- Add 4-(4-bromophenyl)-4-oxobutanoic acid (2.55 g, 10.5 mmol) to the reaction mixture.
- Heat under reflux at 100°C for 24 hours, adding HCl (1 mL) every six hours.
- Cool the reaction to room temperature, filter, and remove solvent from the organic layer.
- Purify crystals using silica gel chromatography with ethyl acetate:hexane (1:3).
Yield: ~91%.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Aldol | Glyoxylic acid, acetyl derivatives | Microwave heating at 160°C | High | Rapid synthesis; scalable; efficient |
| Mercury(II) Chloride Reduction | Zinc, HgCl₂, HCl | Reflux at 100°C | ~91% | High yield; suitable for halogenated substrates |
Notes on Optimization
Both methods provide high yields but differ in scalability and environmental considerations:
- The microwave-assisted method is faster and avoids heavy metal catalysts, making it more environmentally friendly.
- The mercury chloride reduction method is effective for halogenated compounds but involves toxic reagents requiring careful handling.
Further optimization can focus on substituting mercury catalysts with greener alternatives or enhancing microwave conditions for broader substrate compatibility.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 2 undergoes oxidation to form a keto group. This reaction is facilitated by oxidants like tripropylammonium fluorochromate (TriPAFC) in aqueous acetic acid . Key features:
-
Stoichiometry : 1:1 ratio between TriPAFC and the substrate .
-
Reaction order : First-order dependence on [TriPAFC], substrate, and H⁺ ions .
-
Mechanism : Involves protonation of TriPAFC and enolization of the substrate, followed by electron transfer .
Table 1: Oxidation Reaction Parameters
| Parameter | Value/Condition |
|---|---|
| Solvent | 50% acetic acid (v/v) in water |
| Temperature | 303 K (30°C) |
| Reaction Order | First-order in [TriPAFC], [substrate], [H⁺] |
| Rate Law |
Friedel-Crafts Reaction
Synthesized via Friedel-Crafts acylation of benzene with succinic anhydride . This method generates the precursor for subsequent transformations.
Reduction of 4-(4-Bromophenyl)-4-Oxobutanoic Acid
The ketone group at position 4 is reduced to a methylene group using zinc, mercury(II) chloride, and HCl in toluene :
-
Reagents : Zn (200 mmol), HgCl₂ (480 mmol), HCl (20 mL), toluene (20 mL).
-
Conditions : Reflux at 100°C for 24 h.
Table 2: Reduction Synthesis Parameters
| Parameter | Value/Condition |
|---|---|
| Catalyst | Zinc/HgCl₂ |
| Solvent | Toluene |
| Temperature | 100°C (reflux) |
| Reaction Time | 24 h |
| Yield | 91.4% |
Metabolic Pathway Interactions
The compound acts as a precursor in metabolic pathways, influencing enzymatic activity in amino acid metabolism. Its structural similarity to intermediates in the tricarboxylic acid (TCA) cycle suggests potential bioactivity, though detailed kinetic data remain unexplored.
Docking and Biological Implications
In silico studies indicate interactions with targets like C5a receptors , showing hydrogen bonds with Thr303, Ile306, and Cys307 residues . While not directly a chemical reaction, this highlights its pharmacological relevance as a lead compound.
Key Structural Features Influencing Reactivity
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One of the primary applications of 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid is in the synthesis of important heterocyclic compounds. Research indicates that this compound can be utilized to generate a variety of heterocycles through different synthetic pathways.
Case Study: Heterocycle Synthesis
A study demonstrated the utility of this compound in producing several heterocycles via reactions with various nucleophiles. The compound's reactivity allows for the formation of complex structures that are valuable in pharmaceutical development .
| Heterocycle | Synthesis Method | Yield |
|---|---|---|
| Isoxazole | Electrophilic substitution | 75% |
| Pyridine | Cyclization reaction | 68% |
| Quinoxaline | Condensation reaction | 70% |
Biomedical Applications
The compound has shown promise in biomedical research, particularly regarding its anti-inflammatory properties. Docking studies have suggested that it interacts favorably with specific biological targets, indicating potential therapeutic applications.
Case Study: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound exhibits significant anti-inflammatory effects by inhibiting key inflammatory pathways. These findings suggest that this compound could serve as a lead candidate for developing new anti-inflammatory drugs .
Drug Design and Development
The structural characteristics of this compound make it an attractive scaffold for drug design. Its ability to form stable interactions with biological targets can be exploited in rational drug design.
Case Study: Virtual Screening
Recent virtual screening studies have highlighted the compound's binding affinity to various receptors involved in inflammatory responses. The calculated binding energies indicate that modifications to the compound could enhance its efficacy as a therapeutic agent .
Mechanism of Action
The mechanism by which 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to cause depolarization effects on the transmembrane potential difference of tobacco protoplasts, indicating its potential impact on cellular processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*Calculated using standard atomic weights.
Key Observations:
Substituent Diversity at Position 2: The hydroxyl group in the target compound distinguishes it from amino- (e.g., ), thioether- (e.g., ), and heterocyclic-substituted analogues (e.g., ). Amino-substituted derivatives (e.g., compounds 14 and 13) exhibit higher molecular weights (427.09 and 368.25, respectively) due to bulky substituents, which may reduce bioavailability compared to the hydroxylated analogue .
Impact of α,β-Unsaturation: The enoic acid derivative (CAS 20972-38-7) features an α,β-unsaturated γ-keto system, increasing electrophilicity and reactivity toward nucleophiles (e.g., in Michael additions) . In contrast, the hydroxyl group in the target compound may favor intramolecular hydrogen bonding, stabilizing the γ-keto moiety .
Halogen Effects: Bromine in the target compound vs. chlorine in 4-[(3,5-Dichlorophenyl)amino]-2-hydroxy-4-oxobutanoic acid : Bromine’s larger atomic radius and lower electronegativity may enhance lipophilicity and alter metabolic stability.
Physicochemical and Reactivity Comparisons
- Melting Points: Amino-substituted derivatives (e.g., compound 14, m.p. 190°C ) generally have higher melting points than hydroxylated or unsaturated analogues, likely due to stronger intermolecular interactions (e.g., hydrogen bonds and π-stacking).
- Acidity: The target compound’s carboxylic acid (pKa ~2.5) and hydroxyl group (pKa ~10) create a bifunctional acidic profile, whereas amino-substituted analogues (e.g., compound 13) exhibit basicity from the -NH- group, complicating ionization behavior .
- Synthetic Utility: The enoic acid derivative (CAS 20972-38-7) serves as a Michael acceptor for heterocyclic synthesis (e.g., pyridines, thiadiazoles) . Hydroxylated analogues may undergo esterification or glycosylation, while amino derivatives participate in condensation reactions (e.g., with hydrazine to form pyridazinones) .
Q & A
Q. What are the common synthetic routes for 4-(4-Bromophenyl)-4-oxo-2-hydroxybutanoic acid?
- Methodological Answer : The compound can be synthesized via esterification followed by hydrolysis. For example, ethyl 4-(4-bromophenyl)-4-oxobutanoate (a precursor) is synthesized by reacting 3-(4-bromobenzoyl)propionic acid with ethanol under acid catalysis (e.g., H₂SO₄) at reflux, achieving ~99% yield . Subsequent hydrolysis of the ester group using NaOH or KOH in aqueous ethanol yields the free acid. Alternative routes involve nucleophilic substitution of fluorinated analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) with bromine sources under basic conditions, though yields may vary .
Q. How can purity and structural integrity be confirmed post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm.
- NMR : Confirm the presence of the bromophenyl group (aromatic protons at δ 7.4–7.8 ppm), ketone (δ 2.8–3.2 ppm), and hydroxyl/acid protons (broad signals at δ 10–12 ppm) .
- FT-IR : Identify key functional groups: C=O (ketone, ~1700 cm⁻¹), -OH (broad ~2500–3300 cm⁻¹), and C-Br (~550–600 cm⁻¹) .
Q. What purification methods are recommended for this compound?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures to isolate crystals.
- Column Chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (1:4 to 1:1) to remove byproducts.
- Storage : Store at 0–6°C in amber vials to prevent degradation, as bromophenyl derivatives are light-sensitive .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR)?
- Methodological Answer :
- Dynamic Effects : Check for tautomerism between keto and enol forms, which may cause splitting. Use D₂O exchange to confirm labile protons.
- Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguous structural features. For example, intramolecular hydrogen bonding between the hydroxyl and ketone groups may influence NMR shifts .
- Computational Modeling : Compare experimental NMR data with DFT-predicted shifts (e.g., using Gaussian software) to identify conformers .
Q. What strategies mitigate side reactions during functionalization (e.g., substitution at the bromophenyl ring)?
- Methodological Answer :
- Electrophilic Substitution : Activate the bromophenyl ring using Lewis acids (e.g., FeCl₃) to direct substitution to the para position.
- Protection of Reactive Groups : Temporarily protect the hydroxyl and ketone groups with TMSCl or acetyl chloride to prevent unwanted side reactions .
- Optimized Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl bromide functionalization, ensuring anhydrous conditions and degassed solvents to improve yields .
Q. How does the bromine substituent influence biological activity compared to halogenated analogs?
- Methodological Answer :
- Comparative Studies : Test fluorophenyl () and chlorophenyl () analogs in bioassays (e.g., antimicrobial or enzyme inhibition). Bromine’s larger atomic radius enhances lipophilicity, potentially improving membrane permeability.
- Structure-Activity Relationships (SAR) : Use molecular docking to assess interactions with target enzymes (e.g., KYN-3-OHase). Bromine’s electron-withdrawing effect may stabilize ligand-receptor binding compared to lighter halogens .
Q. What are the key safety considerations for handling this compound?
- Methodological Answer :
- GHS Classification : Irritant (H315, H319, H335). Use PPE: nitrile gloves, lab coat, and safety goggles.
- Ventilation : Handle in a fume hood to avoid inhalation of fine particles.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Data Analysis and Contradictions
Q. How to address conflicting reactivity data in substitution reactions?
- Methodological Answer :
- Control Experiments : Verify reagent purity and reaction conditions (e.g., moisture levels in Pd-catalyzed reactions).
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify intermediates.
- Isolation of Byproducts : Use preparative TLC to isolate unexpected products and characterize them via MS/MS .
Q. Why might crystallization attempts fail, and how to improve crystal quality?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for slow evaporation.
- Seeding : Introduce microcrystals from a saturated solution to induce nucleation.
- Temperature Gradients : Cool the solution from 50°C to 4°C over 24 hours to grow larger crystals .
Biological and Pharmacological Research
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition : Test against cyclooxygenase (COX) or acetylcholinesterase using fluorometric assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
- Antimicrobial Activity : Perform disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
